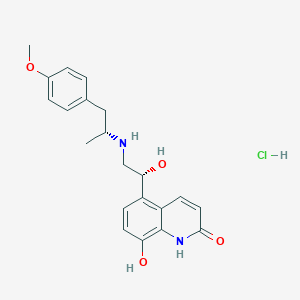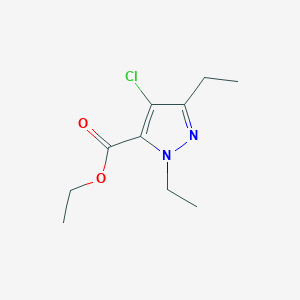
Pent-4-yne-1-thiol
Vue d'ensemble
Description
“Pent-4-yne-1-thiol” is also known as “4-Pentyne-1-thiol”. It is an acetylenic thiol used in Prostaglandin preparation . The molecular formula of “Pent-4-yne-1-thiol” is C5H8S and it has a molecular weight of 100.18 .
Synthesis Analysis
“Pent-4-yne-1-thiol” can be synthesized through the thiol-yne click reaction . This reaction involves the hydrothiolation of activated alkynes, which is an attractive and powerful way to functionalize thiols . The reaction can proceed under a variety of conditions and has been shown to be regio- and stereoselective towards anti-Markovnikov Z-vinyl sulfide in most cases studied .
Molecular Structure Analysis
The molecular structure of “Pent-4-yne-1-thiol” consists of a five-carbon chain with a triple bond between the fourth and fifth carbon atoms and a thiol group attached to the first carbon atom . The exact mass of “Pent-4-yne-1-thiol” is 100.03467143 .
Chemical Reactions Analysis
“Pent-4-yne-1-thiol” can participate in thiol-yne click reactions . These reactions are radical-mediated and can lead to the formation of a range of products, including four types of vinyl sulfides . The reaction can be promoted by a heterogeneous catalyst composed of copper nanoparticles supported on TiO2 .
Physical And Chemical Properties Analysis
“Pent-4-yne-1-thiol” has a boiling point of 41 °C (Press: 15 Torr) and a density of 0.920±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol and is stored in an Amber Vial, -86°C Freezer, Under inert atmosphere . It is colorless and has a pKa value of 10.11±0.10 .
Applications De Recherche Scientifique
Polymer Synthesis and Modification Pent-4-yne-1-thiol plays a significant role in polymer synthesis and modification, particularly through the thiol-yne reaction. This reaction is a cornerstone in network/gel syntheses and modification, as well as in the preparation of dendrimers and hyperbranched polymers. Its utility extends to surface modification and functionalization, demonstrating its versatility in the field of polymer chemistry (Lowe, 2014).
Creation of Functional Surfaces The chemical is used in the thiol-yne 'click' chemistry to create highly functional, multicomponent surfaces. This application is notable for its rapid and efficient synthesis under ambient conditions. It has been used to fabricate surfaces with pH-responsive properties and for bioconjugation, demonstrating its applicability in creating tailored functional materials (Hensarling et al., 2009).
Development of Microporous Polymers Pent-4-yne-1-thiol is instrumental in the postmodification of microporous polymers using thiol-yne chemistry. This allows for the tunable functionalization of these polymers, preserving their microporosity within certain ranges while modifying pore sizes, which is crucial in applications like filtration and catalysis (Kiskan & Weber, 2012).
Tailoring Wettability of Substrates This chemical is used in methods to alter the wettability of surfaces, particularly in ligno-cellulosic substrates. The thiol-yne reaction facilitates the creation of micro-patterned surfaces, which has significant implications in the development of smart labels and paper-based electronics (Guo et al., 2017).
Drug Delivery Applications In the field of biomedical engineering, pent-4-yne-1-thiol is explored for its potential in drug delivery systems. It's used in the synthesis of dendrimers and polymers for the delivery of platinum-based anti-cancer drugs, highlighting its relevance in therapeutic applications (Chen et al., 2009).
Orientations Futures
The thiol-yne click reactions involving “Pent-4-yne-1-thiol” have been recognized as a reliable and powerful tool for chemists and material scientists . Future research could focus on optimizing the reaction conditions and developing methods for the direct involvement of oil components in chemical reactions . The unique reactivity of vinyl dithioether structure obtained from disulfide-yne reaction exhibits unique reactivity with thiols and disulfides, which can be used for surface photochemistry to fabricate reactive and dynamic surfaces .
Propriétés
IUPAC Name |
pent-4-yne-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNNFPMQXFHRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504064 | |
| Record name | Pent-4-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-yne-1-thiol | |
CAS RN |
77213-88-8 | |
| Record name | Pent-4-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



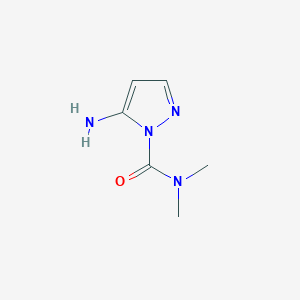
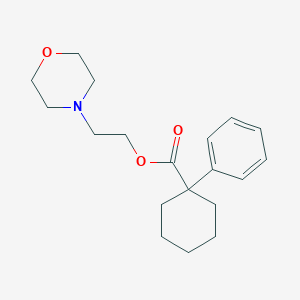


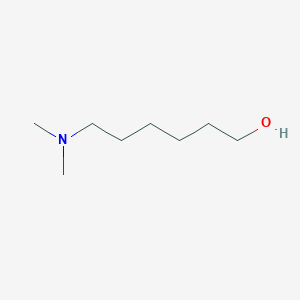

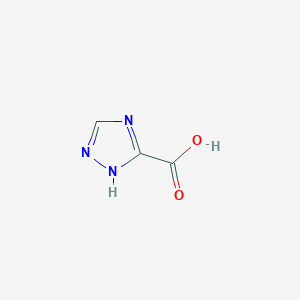
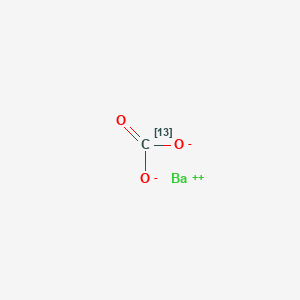

![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)

